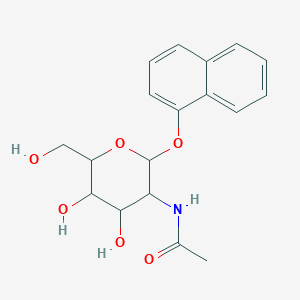
1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside is a synthetic carbohydrate derivative often used as a substrate in biochemical assays. It is particularly useful in galactosidase assays for detecting bacterial contamination and aiding antibiotic treatment research. The compound has a molecular formula of C18H21NO6 and a molecular weight of 347.37 g/mol.
Preparation Methods
The synthesis of 1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside typically involves the reaction of 1-naphthol with 2-acetamido-2-deoxy-b-D-galactopyranosyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthyl derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium azide or hydrazine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various naphthyl and galactopyranoside derivatives.
Scientific Research Applications
1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of galactosidases and other glycosidases.
Biology: The compound is employed in bacterial detection assays, helping to identify bacterial contamination in various samples.
Medicine: It aids in antibiotic treatment research by serving as a model substrate for studying the efficacy of antibiotics against bacterial enzymes.
Industry: The compound is used in diagnostic tests and biochemical assays to detect bacterial contamination in food and water samples.
Mechanism of Action
The mechanism of action of 1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside involves its interaction with galactosidase enzymes. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing 1-naphthol. This reaction can be monitored spectrophotometrically, as 1-naphthol exhibits a characteristic absorbance. The molecular targets include galactosidase enzymes, and the pathways involved are related to carbohydrate metabolism and bacterial detection.
Comparison with Similar Compounds
1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: This compound is also used as a substrate in enzymatic assays but has different spectrophotometric properties due to the presence of a nitrophenyl group.
5-Bromo-4-chloro-3-indolyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Another substrate used in galactosidase assays, it produces a colored product upon enzymatic hydrolysis, making it useful in chromogenic assays.
The uniqueness of this compound lies in its specific interaction with galactosidase enzymes and its application in both fluorogenic and chromogenic assays.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYPNZYBXWKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
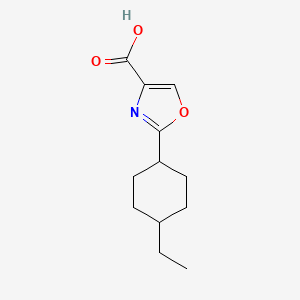

![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)

![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
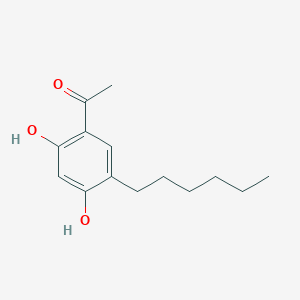
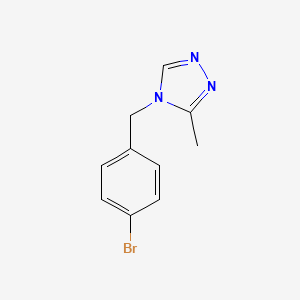


![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
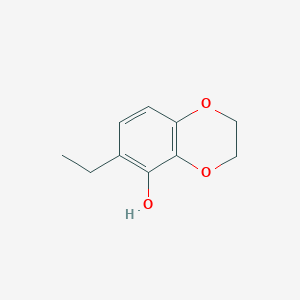
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)

